REACTION_CXSMILES
|
C[CH:2]([N:12]1[CH2:17][CH2:16][CH:15]([CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=CC=2)CC1)[CH:3](O)[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1.C(O)(C(O)=O)C(O)[C:27](O)=[O:28].CN1[C@@H]2C[C@@H:42]([O:44]C(C(C3C=CC=CC=3)CO)=O)C[C@H]1CC2.[CH3:56][O:57]C([C@@H]1[C@H]2C[C@@H]3N(C[C@@H]2CC[C@@H]1O)CCC1C2C=CC=CC=2NC3=1)=O.[CH2:82]1CCN(C2C3N=C(N(CCO)CCO)N=C(N4CCCCC4)C=3N=C(N(CCO)CCO)N=2)CC1.C1C=NC(N2CCN(CC3C=CC4OCOC=4C=3)CC2)=NC=1>>[CH3:27][O:28][C:20]1[CH:21]=[CH:22][C:15]([CH2:16][C:17]2[N:12]=[CH:2][CH:3]=[C:4]3[C:9]=2[CH:8]=[C:7]([O:10][CH3:82])[C:6]([O:57][CH3:56])=[CH:5]3)=[CH:18][C:19]=1[O:44][CH3:42] |f:0.1|
|
Name
|
|
Quantity
|
0.75 mg
|
Type
|
reactant
|
Smiles
|
CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3.C(C(C(=O)O)O)(C(=O)O)O
|
Name
|
atropine
|
Quantity
|
0.025 mg
|
Type
|
reactant
|
Smiles
|
CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)C(CO)C=3C=CC=CC3
|
Name
|
yohimbine
|
Quantity
|
0.075 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(C=5C=CC=CC5N4)CCN3C2)O
|
Name
|
|
Quantity
|
0.25 mg
|
Type
|
reactant
|
Smiles
|
C1CCN(CC1)C=2C3=C(C(=NC(=N3)N(CCO)CCO)N4CCCCC4)N=C(N2)N(CCO)CCO
|
Name
|
|
Quantity
|
0.225 mg
|
Type
|
reactant
|
Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CC=3C=CC4=C(C3)OCO4
|
Name
|
prostaglandin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC(=CC1OC)CC2=C3C=C(C(=CC3=CC=N2)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |